1-((1-Benzylpiperidin-4-yl)methyl)-3-(3,4-dimethylphenyl)urea
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Description
1-((1-Benzylpiperidin-4-yl)methyl)-3-(3,4-dimethylphenyl)urea is a useful research compound. Its molecular formula is C22H29N3O and its molecular weight is 351.494. The purity is usually 95%.
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Scientific Research Applications
Urea Derivatives as Safer Chemical Agents
Research by Sa̧czewski et al. (2006) discusses dimethylaminopyridinium carbamoylides designed as new, safer substitutes for arylsulfonyl isocyanates, which are commonly used in the production of arylsulfonyl carbamates and ureas. This advancement could imply potential safer applications of urea derivatives in chemical synthesis processes (Sa̧czewski, Kornicka, & Brzozowski, 2006).
Urea Derivatives in Cancer Research
Gaudreault et al. (1988) synthesized 1-Aryl-3-(2-chloroethyl) ureas and evaluated their cytotoxicity on human adenocarcinoma cells, demonstrating the potential application of urea derivatives in cancer research (Gaudreault, Lacroix, Pagé, & Joly, 1988).
Urea Derivatives as Inhibitors
A study by Lokwani et al. (2011) on benzyl urea derivatives showed significant anti-proliferative activity in various human cancer cell lines, indicating the potential of urea derivatives as inhibitors in therapeutic applications (Lokwani, Bhandari, Pujari, Shastri, Shelke, & Pawar, 2011).
Urea Derivatives in Material Science
Research on the complexation of stilbene derivatives with urea-linked cyclodextrin by Lock et al. (2004) explores the self-assembly of molecular devices, showing the utility of urea derivatives in the development of advanced materials and nanotechnology applications (Lock, May, Clements, Lincoln, & Easton, 2004).
Properties
IUPAC Name |
1-[(1-benzylpiperidin-4-yl)methyl]-3-(3,4-dimethylphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O/c1-17-8-9-21(14-18(17)2)24-22(26)23-15-19-10-12-25(13-11-19)16-20-6-4-3-5-7-20/h3-9,14,19H,10-13,15-16H2,1-2H3,(H2,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUKDMNOFGLGFHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NCC2CCN(CC2)CC3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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